1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone
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Overview
Description
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Functionalization: The indole core is then functionalized by introducing the acetyl and methoxy groups.
Coupling Reaction: The final step involves coupling the functionalized indole with a phenyl ethanone derivative.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and neurotransmitter production.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(3-acetyl-5-methoxy-2-methylindol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-20(14(3)23)18-11-17(24-4)9-10-19(18)21(12)16-7-5-15(6-8-16)13(2)22/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOTWBQYNBAVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649055 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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